4-Propylcyclohex-1-enylboronic acid, pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-Propylcyclohex-1-enylboronic acid, pinacol ester” is a chemical compound with the CAS Number: 2096334-45-9 and Linear Formula: C15H27BO2 . It has a molecular weight of 250.19 . The IUPAC name for this compound is 4,4,5,5-tetramethyl-2-(4-propyl-1-cyclohexen-1-yl)-1,3,2-dioxaborolane .
Synthesis Analysis
Pinacol boronic esters, such as “4-Propylcyclohex-1-enylboronic acid, pinacol ester”, are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported . This process utilizes a radical approach .Molecular Structure Analysis
The InChI code for “4-Propylcyclohex-1-enylboronic acid, pinacol ester” is 1S/C15H27BO2/c1-6-7-12-8-10-13(11-9-12)16-17-14(2,3)15(4,5)18-16/h10,12H,6-9,11H2,1-5H3 .Chemical Reactions Analysis
Pinacol boronic esters are used in various chemical reactions. For instance, they are used in catalytic protodeboronation, which is paired with a Matteson–CH2–homologation . This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Propylcyclohex-1-enylboronic acid, pinacol ester” include a molecular weight of 250.19 and a linear formula of C15H27BO2 .Mechanism of Action
Target of Action
The primary target of 4-Propylcyclohex-1-enylboronic acid, pinacol ester is the formation of carbon-carbon bonds in organic synthesis . This compound is a boron reagent used in Suzuki-Miyaura coupling reactions , which are widely applied transition metal catalyzed carbon-carbon bond forming reactions .
Mode of Action
In Suzuki-Miyaura coupling reactions, the compound interacts with a palladium catalyst. The reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd-C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the Suzuki-Miyaura coupling pathway . This pathway is significant in organic synthesis, allowing for the formation of complex organic compounds through the creation of carbon-carbon bonds .
Result of Action
The primary result of the action of 4-Propylcyclohex-1-enylboronic acid, pinacol ester is the formation of carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds, contributing to the development of new materials, pharmaceuticals, and other chemical products .
Action Environment
The efficacy and stability of 4-Propylcyclohex-1-enylboronic acid, pinacol ester are influenced by various environmental factors. These include the presence of a suitable catalyst (such as palladium), the pH of the reaction environment, temperature, and the presence of other reactants . Optimal conditions for Suzuki-Miyaura coupling reactions typically involve mild and functional group tolerant reaction conditions .
properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(4-propylcyclohexen-1-yl)-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27BO2/c1-6-7-12-8-10-13(11-9-12)16-17-14(2,3)15(4,5)18-16/h10,12H,6-9,11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AALBRBHEPBSUPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)CCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27BO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.